2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNILQDDWXVLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.
The compound's structure is characterized by a pyrazole ring substituted with a formyl group and acetonitrile moiety. Its chemical formula is with a molecular weight of approximately 192.19 g/mol.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds demonstrated that those with similar structural features to this compound showed potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds structurally related to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
| Compound | Cytokine Inhibition (%) at 10 µM |
|---|---|
| This compound | TNF-alpha: 61, IL-6: 76 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been linked to their ability to inhibit various kinases involved in cancer progression. Studies have reported that compounds similar to this compound demonstrate significant inhibitory effects on cancer cell lines, including breast and lung cancer .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Case Study 1: Antimicrobial Effectiveness
In a comparative study of various pyrazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated that this compound exhibited comparable antimicrobial activity to established drugs like amoxicillin, highlighting its potential as a new therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This finding suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is its role as an antimicrobial agent. Research has shown that derivatives of pyrazole compounds exhibit potent activity against drug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii. For instance, studies indicate that similar pyrazole-derived compounds can inhibit bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL, demonstrating their potential in treating infections caused by resistant strains .
Anti-Cancer Properties
Compounds containing pyrazole moieties have also been investigated for their anti-cancer properties. The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression. Research into related compounds has shown promising results in inhibiting tumor cell proliferation, suggesting that this compound could be explored further for its potential therapeutic effects against various cancers.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of hydrazine derivatives with aldehydes, followed by subsequent modifications to introduce the acetonitrile group. This synthetic route allows for the development of various derivatives that can be tailored for specific biological activities or material properties.
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a monomer for the synthesis of novel polymers. The incorporation of pyrazole units into polymer chains may enhance thermal stability and mechanical properties, making these materials suitable for high-performance applications in coatings and composites.
Sensors and Electronics
The electronic properties of pyrazole-based compounds render them suitable for applications in sensors and electronic devices. Research indicates that compounds like this compound can be utilized in the development of organic semiconductors, which are integral to flexible electronics and sensor technologies.
Table: Summary of Research Findings on this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
